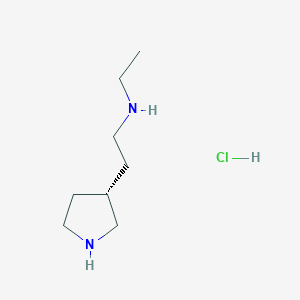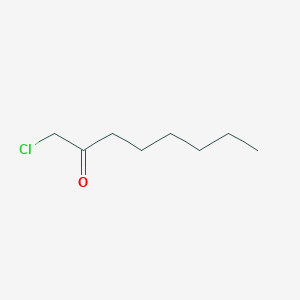![molecular formula C23H24N2O B13948462 3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a unique structure combining an indole moiety with a piperidine ring and an indanylcarbonyl group, making it a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through cyclization reactions involving appropriate precursors such as 1,5-diketones or amino alcohols.
Attachment of the Indanylcarbonyl Group: The indanylcarbonyl group can be attached to the piperidine ring through acylation reactions using indanyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and efficiency of the production process.
化学反応の分析
Types of Reactions
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole oxides or piperidine N-oxides.
Reduction: Formation of reduced indole derivatives or piperidine derivatives.
Substitution: Formation of halogenated indole derivatives or substituted piperidine derivatives.
科学的研究の応用
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
類似化合物との比較
Similar Compounds
2-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole: Similar structure but with a different position of the indanylcarbonyl group.
3-[1-(1-Benzylcarbonyl)piperidin-4-yl]-1h-indole: Similar structure but with a benzylcarbonyl group instead of an indanylcarbonyl group.
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-2h-indole: Similar structure but with a different position of the indole nitrogen.
Uniqueness
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole is unique due to its specific combination of the indole moiety, piperidine ring, and indanylcarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C23H24N2O |
|---|---|
分子量 |
344.4 g/mol |
IUPAC名 |
2,3-dihydro-1H-inden-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H24N2O/c26-23(20-10-9-16-5-1-2-6-18(16)20)25-13-11-17(12-14-25)21-15-24-22-8-4-3-7-19(21)22/h1-8,15,17,20,24H,9-14H2 |
InChIキー |
WNOMVJGGWSABCZ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=CC=C2C1C(=O)N3CCC(CC3)C4=CNC5=CC=CC=C54 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)



![8-Methylenebicyclo[5.1.0]octane](/img/structure/B13948427.png)


![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)
![tert-Butyl 8-(bromomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13948443.png)

![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)


